N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine
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Overview
Description
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine can be synthesized through a multi-step process. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) to produce 2,4-dimethoxybenzylamine . This intermediate can then be reacted with benzyl bromide and butan-1-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of various industrial products, including resins and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine can be compared with similar compounds such as:
2,4-Dimethoxybenzylamine: This compound shares the dimethoxyphenyl group but lacks the benzyl and butan-1-amine components.
N-benzyl-1-(4-methoxyphenyl)propan-2-amine: This compound has a similar structure but with a methoxy group instead of dimethoxy and a propan-2-amine chain instead of butan-1-amine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-21(15-17-9-7-6-8-10-17)16-18-11-12-19(22-2)14-20(18)23-3/h6-12,14H,4-5,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYCCPZJIGGKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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